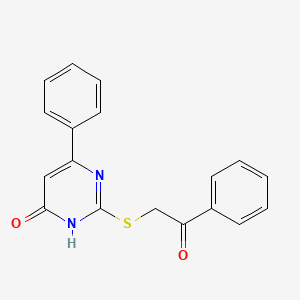

![molecular formula C15H8BrClFN3OS B2690654 5-bromo-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide CAS No. 1241287-72-8](/img/structure/B2690654.png)

5-bromo-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

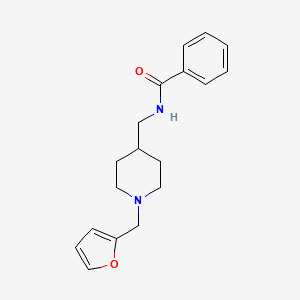

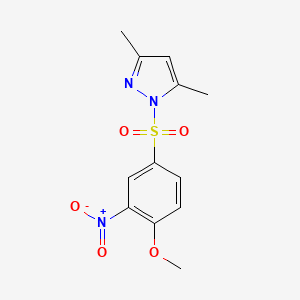

“5-bromo-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic six-membered ring with one nitrogen atom. The pyridine ring is substituted with a bromine atom, a chlorine atom, and a carboxamide group. Additionally, it has a thiazole ring, which is a five-membered ring containing one nitrogen atom and one sulfur atom, substituted with a fluorophenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and thiazole rings, the halogen atoms, and the carboxamide group. The positions of these groups on the rings would significantly influence the compound’s chemical properties .

Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it is used. For example, the halogen atoms might be susceptible to nucleophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogen atoms and the carboxamide group could affect its polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis and Characterization

Compounds with structural elements similar to "5-bromo-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide" are often synthesized for exploring their chemical and physical properties. For instance, the synthesis of complex organic compounds involves multiple steps, including bromination, chlorination, and the introduction of specific functional groups such as carboxamide or thiazole moieties. These processes are meticulously designed to achieve high purity and specificity of the desired compound (G. Anuradha et al., 2014). The characterization of such compounds typically involves a combination of spectroscopic techniques, including FT-IR, 1H NMR, and 13C NMR spectroscopy, complemented by elemental analysis and single-crystal X-ray diffraction studies to confirm their structure.

Potential Applications

Antimicrobial and Anticancer Activities

The structural complexity and the presence of multiple halogens (e.g., bromo and chloro groups) and a thiazole ring in compounds similar to the one suggest potential for antimicrobial and anticancer activities. Some compounds within this structural realm have been explored for their biological activities, including inhibiting the growth of various bacterial strains and cancer cell lines. For example, novel compounds have shown promising results in preliminary screenings for fungicidal and antiviral activities, indicating their potential as leads for developing new therapeutic agents (Li et al., 2015).

Material Science and Sensor Development

Additionally, the fluorescent properties of certain compounds, especially those involving pyridine and thiazole rings, have been harnessed in material science for the development of advanced materials and sensors. Such compounds can serve as the basis for creating fluorescent probes and materials with specific light-emission properties, useful in imaging, sensing, and electronics (Lei Shi et al., 2016).

Mechanism of Action

Target of action

Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets of “5-bromo-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide” would depend on its exact chemical structure and the biological system in which it is used.

Safety and Hazards

properties

IUPAC Name |

5-bromo-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8BrClFN3OS/c16-9-5-11(13(17)19-6-9)14(22)21-15-20-12(7-23-15)8-1-3-10(18)4-2-8/h1-7H,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVQKFXULPCYSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=C(N=CC(=C3)Br)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8BrClFN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

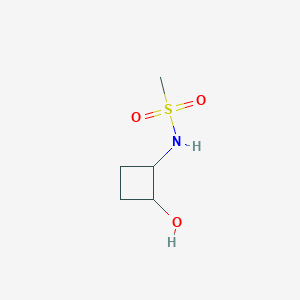

![[(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2690583.png)

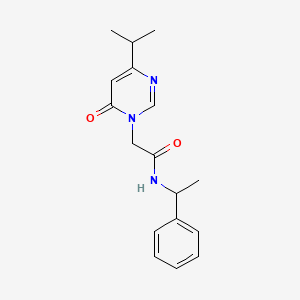

![2-Chloro-N-[[(2R,3S)-1-methyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidin-3-yl]methyl]propanamide](/img/structure/B2690584.png)

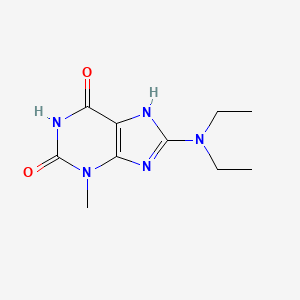

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2690585.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide](/img/structure/B2690591.png)